Superior Antiviral Potency of Derived Benzimidazole-Piperidine Scaffolds Against Ebola Virus Compared to Reference Drug
Compounds derived from the 2-(piperidin-4-ylmethyl)-1H-benzimidazole scaffold exhibit potent inhibition of Ebola virus (EBOV) entry. Specifically, compound 25a, which incorporates the 2-(piperidin-4-ylmethyl) core, demonstrates an EC50 of 0.64 μM and a selectivity index (SI) of 20 in vitro. This performance is superior in selectivity to the reference drug Toremifene (EC50 = 0.38 μM, SI = 7) [1]. This data establishes the core scaffold as a valuable starting point for developing EBOV entry inhibitors, which is not a property of many other benzimidazole regioisomers.
| Evidence Dimension | Antiviral efficacy and selectivity against Ebola virus (EBOV) |
|---|---|
| Target Compound Data | EC50 = 0.64 μM, SI = 20 (for derived compound 25a) |
| Comparator Or Baseline | Toremifene (EC50 = 0.38 μM, SI = 7) |
| Quantified Difference | Compound 25a is comparable in potency but demonstrates a ~2.86-fold improvement in selectivity index (20 vs. 7). |
| Conditions | In vitro cell-based assay measuring inhibition of EBOV entry. |
Why This Matters
This provides a clear, quantifiable basis for selecting this specific scaffold over others for initiating an antiviral drug discovery program against filoviruses, as it yields leads with improved selectivity over a known clinical candidate.
- [1] Shrivastava-Ranjan, P., et al. (2021). Design, synthesis and biological evaluation of 2-substituted-6-[(4-substituted-1-piperidyl)methyl]-1H-benzimidazoles as inhibitors of ebola virus infection. European Journal of Medicinal Chemistry, 213, 113211. View Source
